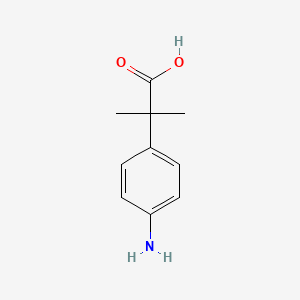

2-(4-Aminophenyl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Aminophenyl)-2-methylpropanoic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It is a light yellow to beige powder and is used as a building material for microparticles for analytical methods .

Synthesis Analysis

The synthesis of this compound involves a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of this compound was studied using Density Functional Theory . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be used to synthesize unsymmetrical bis-azo dyes . It also reacts with o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid .Physical And Chemical Properties Analysis

The compound is insoluble in water . It has a melting point range of 28 - 31 °C / 82.4 - 87.8 °F and a boiling point of 103 °C / 217.4 °F at 0.3 mmHg .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Cross-coupling of remote meta-C–H bonds directed by a U-shaped template highlights the utility of related compounds in facilitating novel arylation and methylation techniques. This method employs a combination of a weakly coordinating template and mono-protected amino acid ligand for the efficient cross-coupling of C–H bonds with organoborons, showcasing its potential in synthetic chemistry to create complex molecules with high precision (L. Wan et al., 2013).

Molecular Machines Fuel

The kinetic study of the aminolysis of 2-cyano-2-phenylpropanoic anhydride by N-methylanilines, leading to the formation of 2-cyano-2-phenylpropanoic acid, underlines its application as a chemical fuel for acid-base driven molecular machines. This research provides insights into controlling the fuel supply rate to ensure the optimal operation of molecular machines, avoiding system overfeeding and fuel waste (Chiara Biagini et al., 2020).

Solid-Phase Peptide Synthesis

A study on peptidotriazoles on solid phase reported the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method, compatible with solid-phase peptide synthesis, enables the integration of 1H-[1,2,3]-triazoles into peptide backbones or side chains, demonstrating the compound's utility in peptide modification and drug design (C. W. Tornøe et al., 2002).

Microbial Production of Polyphenols

A novel synthetic pathway for microbial production of polyphenols from cheap benzoic acids was developed, bypassing the conventional phenylpropanoid synthesis from aromatic amino acids. This alternative strategy demonstrates the potential for biosynthesizing valuable plant secondary metabolites, such as stilbenes and flavonoids, in microorganisms like Corynebacterium glutamicum, offering a sustainable method for producing pharmaceuticals and nutraceuticals independently from ammonia lyase activity (Nicolai Kallscheuer et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSWDCXXWVJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2842932.png)

![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)